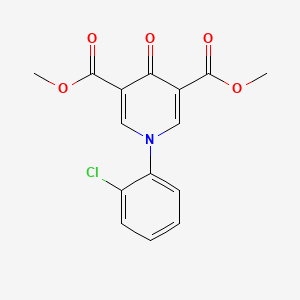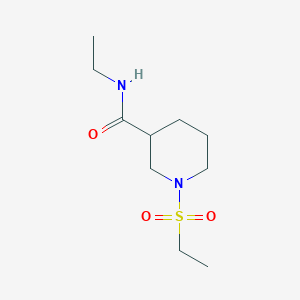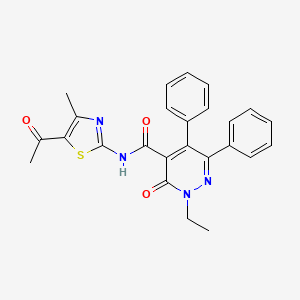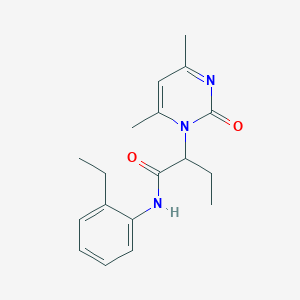![molecular formula C18H21N3O5 B4443853 N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide](/img/structure/B4443853.png)
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide
Overview
Description
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a key role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide blocks this signaling cascade, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for BTK, with minimal activity against other kinases. Inhibition of BTK by this compound leads to decreased phosphorylation of downstream targets, including PLCγ2, AKT, and ERK. This results in decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide has several advantages as a research tool for studying B-cell malignancies. It is highly selective for BTK, with minimal off-target effects. It has demonstrated significant antitumor activity in preclinical models of CLL and MCL, making it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, its mechanism of action may differ from other BTK inhibitors, which could affect its utility in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide. One area of interest is in combination therapy with other agents, such as monoclonal antibodies or other small molecule inhibitors. Another area of interest is in the development of biomarkers to predict response to this compound treatment. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential role in the treatment of other B-cell malignancies.
Scientific Research Applications
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated significant antitumor activity of this compound, with minimal toxicity to normal tissues.
Properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-16-11-13(19-18(23)15-3-2-8-26-15)4-5-14(16)20-17(22)12-21-6-9-25-10-7-21/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYMENIMWGVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
![2-{1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}ethanol](/img/structure/B4443804.png)

![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)

![N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-isopropylacetamide](/img/structure/B4443854.png)
![N-benzyl-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443861.png)
![N-isopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443867.png)


